molecular formula C42H65N7O9 B12372107 cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]

cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]

Cat. No.: B12372107
M. Wt: 812.0 g/mol
InChI Key: MHYASXKHPXOUMD-PINHSZKWSA-N
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Description

Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] is a cyclic peptide composed of several amino acids, including D-N-methylalanine, D-isoleucine, D-valine, and D-leucine, with furanyl groups attached. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.

    Deprotection Steps: Removing protecting groups such as Fmoc or Boc to expose the amino group for the next coupling reaction.

    Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus, often using reagents like HATU or PyBOP.

Industrial Production Methods

Industrial production of this cyclic peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, including rigorous purification steps like HPLC and lyophilization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] can undergo various chemical reactions, including:

    Oxidation: The furanyl groups can be oxidized to form furanones.

    Reduction: Reduction of the peptide bonds or side chains can be achieved using reagents like sodium borohydride.

    Substitution: Functional groups on the peptide can be substituted using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized furanyl derivatives, reduced peptide fragments, and substituted peptides with modified side chains.

Scientific Research Applications

Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The furanyl groups may also play a role in its bioactivity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(D-Ala-Val): A simpler cyclic peptide with similar stability and bioactivity.

    Cyclo(D-Tyr-D-Phe): Another cyclic peptide with distinct aromatic side chains.

    Cyclo(Ser-Tyr): Contains serine and tyrosine, offering different hydrogen bonding interactions.

Uniqueness

Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] stands out due to its multiple furanyl groups and N-methylated amino acids, which contribute to its unique chemical properties and potential biological activities. These features make it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Properties

Molecular Formula

C42H65N7O9

Molecular Weight

812.0 g/mol

IUPAC Name

(3R,6R,9R,12R,15R,18R,21R)-18-[(2S)-butan-2-yl]-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51)/t26-,27+,30+,31+,32+,33+,34+,35+/m0/s1

InChI Key

MHYASXKHPXOUMD-PINHSZKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@@H](C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C

Origin of Product

United States

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